molecular formula C7H14O2S B1338820 2-(Butylsulfanyl)propanoic acid CAS No. 88802-61-3

2-(Butylsulfanyl)propanoic acid

Cat. No.: B1338820
CAS No.: 88802-61-3
M. Wt: 162.25 g/mol
InChI Key: VVXUMDXOTNQMQQ-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)propanoic acid is an organic compound with the molecular formula C7H14O2S It is characterized by the presence of a butylsulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfanyl)propanoic acid typically involves the reaction of butanethiol with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group replaces the bromine atom on the propanoic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reactants to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Butylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The butylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or other electrophiles can react with the sulfanyl group in the presence of a base.

Major Products:

    Oxidation: Formation of butylsulfinylpropanoic acid or butylsulfonylpropanoic acid.

    Reduction: Formation of 2-(butylsulfanyl)propanol.

    Substitution: Formation of various substituted propanoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)propanoic acid in RAFT polymerization involves the reversible addition of the compound to a growing polymer chain, followed by fragmentation to release the polymer and regenerate the active chain transfer agent. This process allows for precise control over the polymerization, resulting in polymers with narrow molecular weight distributions and specific end-group functionalities .

Comparison with Similar Compounds

  • 2-(Butylthio)propanoic acid
  • 2-(Butylsulfinyl)propanoic acid
  • 2-(Butylsulfonyl)propanoic acid

Comparison: 2-(Butylsulfanyl)propanoic acid is unique due to its specific sulfanyl group, which imparts distinct reactivity and stability compared to its sulfinyl and sulfonyl analogs. The sulfanyl group is more prone to oxidation, making it a versatile intermediate in various synthetic transformations. Additionally, its use in RAFT polymerization distinguishes it from other similar compounds, providing a valuable tool for the synthesis of advanced polymeric materials .

Properties

IUPAC Name

2-butylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXUMDXOTNQMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90523899
Record name 2-(Butylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88802-61-3
Record name 2-(Butylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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